

Synthesis of Diallyldiphenylsilane: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *Diallyldiphenylsilane*

Cat. No.: B083629

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Application Note: This document provides a comprehensive protocol for the synthesis of **diallyldiphenylsilane**, an organosilane compound with applications in organic synthesis and polymer chemistry. The described method utilizes a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this versatile chemical intermediate.

Reaction Overview

The synthesis of **diallyldiphenylsilane** is achieved through the reaction of diphenyldichlorosilane with allylmagnesium bromide. The Grignard reagent, allylmagnesium bromide, is typically prepared *in situ* from the reaction of magnesium metal with allyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent reaction of the Grignard reagent with diphenyldichlorosilane results in the displacement of the two chloride atoms by allyl groups, yielding the desired **diallyldiphenylsilane**.

Data Presentation

The following table summarizes the key reactants and their relevant quantitative data for the synthesis of **diallyldiphenylsilane**.

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Molar Ratio	Typical Quantity
Diphenyldichlorosilane	C ₁₂ H ₁₀ Cl ₂ Si	253.20	1.0	25.3 g (0.1 mol)
Magnesium Turnings	Mg	24.31	2.2	5.35 g (0.22 mol)
Allyl Bromide	C ₃ H ₅ Br	120.98	2.2	26.6 g (0.22 mol)
Anhydrous Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Solvent	250 mL
Saturated NH ₄ Cl (aq)	NH ₄ Cl	53.49	Quenching Agent	100 mL
Anhydrous MgSO ₄	MgSO ₄	120.37	Drying Agent	As needed

Experimental Protocol

This protocol details the synthesis of **diallyldiphenylsilane** from diphenyldichlorosilane and allylmagnesium bromide.

1. Preparation of the Grignard Reagent (Allylmagnesium Bromide)

- Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon.
- Initiation: Place magnesium turnings (5.35 g, 0.22 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
- Reagent Addition: In the dropping funnel, prepare a solution of allyl bromide (26.6 g, 0.22 mol) in 50 mL of anhydrous diethyl ether.

- Grignard Formation: Add a small portion (approximately 5 mL) of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish color.

2. Synthesis of **Diallyldiphenylsilane**

- Reactant Solution: In a separate flask, dissolve diphenyldichlorosilane (25.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
- Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath. Slowly add the solution of diphenyldichlorosilane from the dropping funnel to the Grignard reagent with vigorous stirring. A white precipitate of magnesium salts will form. The addition should be controlled to maintain the reaction temperature below 10 °C.[1]
- Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.[1]

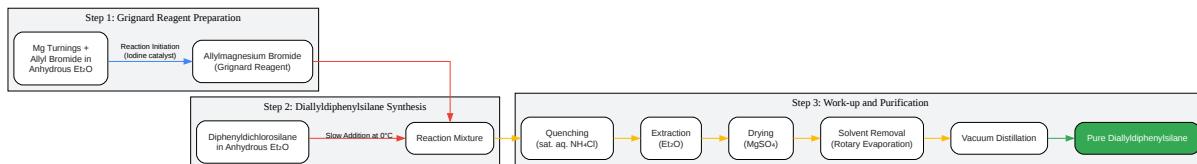
3. Work-up and Purification

- Quenching: Cool the reaction mixture again in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
- Washing and Drying: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).

- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[1]
- Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 140-141 °C at 2 mmHg.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **diallyldiphenylsilane**.



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Caption: Experimental workflow for the synthesis of **diallyldiphenylsilane**.

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References

- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]

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